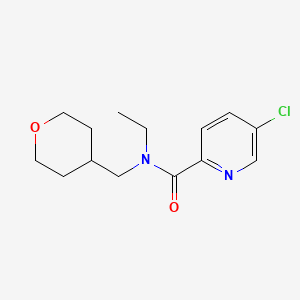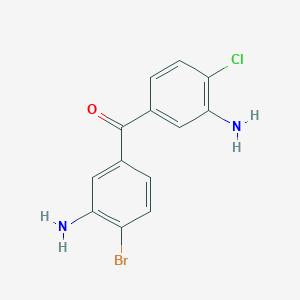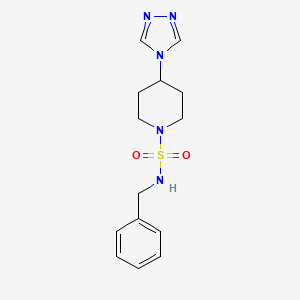
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is primarily used in the field of pharmacology as a potential drug candidate due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. The compound has been found to inhibit the activity of various enzymes and proteins that are involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide in lab experiments include its ease of synthesis, low cost, and potent biological activity. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by modifying the chemical structure of the compound or by using appropriate solvents and dosages in experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide. One potential direction is to further explore its anti-cancer activity and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of the compound may lead to the discovery of more potent and effective drug candidates.
Métodos De Síntesis
The synthesis of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with ethyl isocyanate and tetrahydro-2H-pyran-4-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of various types of cancer. Additionally, it has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-chloro-N-ethyl-N-(oxan-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-17(10-11-5-7-19-8-6-11)14(18)13-4-3-12(15)9-16-13/h3-4,9,11H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXAKUYHCFJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)


![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)